molecular formula C12H16OS B13653546 1-((2-Methylbenzyl)thio)butan-2-one

1-((2-Methylbenzyl)thio)butan-2-one

Cat. No.: B13653546
M. Wt: 208.32 g/mol
InChI Key: XVAJVNQNIVPDTR-UHFFFAOYSA-N
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Description

1-((2-Methylbenzyl)thio)butan-2-one is a sulfur-containing organic compound featuring a butan-2-one backbone substituted with a 2-methylbenzylthio group. These ligands form octahedral metal complexes (e.g., with Ni(II), Cd(II), and Zn(II)) that exhibit antimicrobial and cytotoxic activities, highlighting the compound’s relevance in biomedical research .

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfanyl]butan-2-one

InChI

InChI=1S/C12H16OS/c1-3-12(13)9-14-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3

InChI Key

XVAJVNQNIVPDTR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSCC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((2-Methylbenzyl)thio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with butan-2-one in the presence of a base such as sodium hydride . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-((2-Methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Scientific Research Applications

1-((2-Methylbenzyl)thio)butan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((2-Methylbenzyl)thio)butan-2-one involves its interaction with molecular targets through its functional groups. The thioether group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in 5s) may reduce nucleophilicity at the ketone moiety, whereas electron-donating groups (e.g., methylbenzyl) could stabilize metal coordination .

Key Observations :

  • Fluorinated analogs like 5s demonstrate high synthetic efficiency (93% yield), emphasizing the role of substituents in optimizing reaction conditions .

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